beta-Hydroxyleucine

Description

Properties

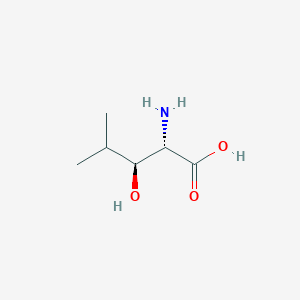

IUPAC Name |

(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426396 | |

| Record name | beta-Hydroxyleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-70-6 | |

| Record name | (3S)-3-Hydroxy-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of β-Hydroxyleucine in Nature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of β-hydroxyleucine, a non-proteinogenic amino acid with significant therapeutic potential. From its initial identification in a microbial antibiotic to its more abundant sourcing from fenugreek seeds, this document details the scientific journey and the methodologies that have enabled its study.

Introduction: The Emergence of a Bioactive Amino Acid

β-Hydroxyleucine, and its stereoisomer 4-hydroxyisoleucine, are naturally occurring branched-chain amino acids that have garnered considerable attention for their pharmacological properties, most notably their insulinotropic and anti-diabetic effects.[1][2] Unlike the 20 proteinogenic amino acids, β-hydroxyleucine is not incorporated into proteins during ribosomal translation but exists as a free amino acid in certain natural sources. Its unique structure and biological activity make it a molecule of interest for the development of novel therapeutics for metabolic disorders. This guide will explore the key milestones in the discovery and the evolution of techniques for the isolation of this intriguing molecule.

Part 1: The Initial Discovery - A Serendipitous Finding in a Fungal Metabolite

The first report of β-hydroxyleucine's existence in nature dates back to 1958, emerging from the chemical analysis of an antibiotic produced by a strain of the fungus Paecilomyces.[3] The antibiotic, designated I.C.I. No. 13959, exhibited potent activity against Trypanosoma congolense infections in mice.[3]

The Source and its Processing

The antibiotic was produced by a strain of Paecilomyces and was extracted from the fungal culture using ethyl acetate. The crude extract was then purified by chromatography on silica and magnesium carbonate.[3]

Hydrolysis and Identification of Novel Amino Acids

Acid hydrolysis of the purified antibiotic yielded a mixture of amino acids. Paper chromatography of the hydrolysate revealed the presence of several amino acids, including L-leucine and α-aminoisobutyric acid. Notably, a previously unidentified amino acid was also detected. Through a series of analytical techniques available at the time, this novel compound was identified as β-hydroxyleucine.[3] This discovery marked the first instance of β-hydroxyleucine being isolated from a natural product.

Part 2: A More Abundant Source - Isolation from Fenugreek Seeds (Trigonella foenum-graecum)

While the discovery in a fungal metabolite was groundbreaking, the low yield made further investigation challenging. A more viable and abundant source was later identified in the seeds of fenugreek (Trigonella foenum-graecum), where the compound is present as 4-hydroxyisoleucine.[4] This discovery paved the way for more extensive research into its biological activities.

Overview of the Isolation Workflow from Fenugreek

The isolation of 4-hydroxyisoleucine from fenugreek seeds is a multi-step process that involves extraction, purification, and characterization. The general workflow is depicted below:

Workflow for the isolation of 4-hydroxyisoleucine from fenugreek seeds.

Detailed Experimental Protocol for Isolation from Fenugreek

The following is a detailed, step-by-step methodology for the isolation and purification of 4-hydroxyisoleucine from fenugreek seeds, synthesized from multiple established protocols.

Step 1: Seed Preparation and Defatting

-

Grinding: Grind dried fenugreek seeds into a coarse powder.

-

Defatting: To remove lipids that can interfere with subsequent steps, the seed powder is subjected to solvent extraction with a non-polar solvent like hexane or petroleum ether. This is typically performed by macerating the powder in the solvent, followed by filtration. This process is repeated multiple times to ensure complete removal of fats. The defatted powder is then air-dried.

Step 2: Extraction of 4-Hydroxyisoleucine

-

Solvent System: A hydroalcoholic solvent system, typically an ethanol-water mixture (e.g., 50-70% ethanol), is used for the extraction.

-

Extraction Process: The defatted seed powder is suspended in the solvent mixture. The extraction can be performed at room temperature with continuous stirring for a period ranging from 90 minutes to several hours. For enhanced efficiency, multi-stage counter-current extraction methods can be employed.

Step 3: Primary Purification

-

Filtration and Concentration: The mixture is filtered to separate the liquid extract from the solid seed residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.

Step 4: Ion-Exchange Chromatography

-

Principle: Ion-exchange chromatography is a key step for the selective isolation of amino acids.[5] Since 4-hydroxyisoleucine is an amino acid, it possesses both amino and carboxylic acid groups, allowing it to bind to cation-exchange resins.

-

Procedure:

-

The crude extract is dissolved in demineralized water and loaded onto a cation-exchange resin column (e.g., Amberlite IR-120).

-

The column is washed with demineralized water to remove unbound impurities.

-

The bound 4-hydroxyisoleucine is then eluted from the resin using a dilute basic solution, such as 2N ammonia solution.

-

Step 5: Final Purification and Crystallization

-

Concentration and Drying: The eluted fractions containing 4-hydroxyisoleucine are collected, concentrated under reduced pressure, and dried.

-

Crystallization: The purified compound can be further refined by crystallization. This may involve dissolving the dried extract in a minimal amount of a suitable solvent and adding a non-solvent to induce crystallization, yielding pure 4-hydroxyisoleucine.

Quantitative Data on Extraction

The yield of 4-hydroxyisoleucine from fenugreek seeds can vary depending on the genotype of the plant and the extraction method used.[6] The following table summarizes representative data on the content of 4-hydroxyisoleucine in fenugreek seeds.

| Genotype/Source | 4-Hydroxyisoleucine Content (% of dry seed weight) | Reference |

| Indian Genotype (irrigated) | 1.90% | [6] |

| Indian Genotype (rainfed) | 1.82% | [6] |

| Iranian Genotype | 0.27% | [6] |

Part 3: Structural Elucidation and Characterization

The definitive identification of β-hydroxyleucine and its stereoisomers requires a combination of spectroscopic and analytical techniques.

Stereochemistry: Threo and Erythro Isomers

β-Hydroxyleucine has two chiral centers, giving rise to four possible stereoisomers. These are often referred to in pairs as threo and erythro diastereomers.[7][8] The natural form of β-hydroxyleucine isolated from the Paecilomyces antibiotic was determined to be the L-threo-β-hydroxyleucine.[8] The major isomer found in fenugreek seeds is (2S, 3R, 4S)-4-hydroxyisoleucine, which is also a specific stereoisomer.[5] The precise stereochemistry is crucial as it dictates the biological activity of the molecule.[1][2]

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of β-hydroxyleucine. The chemical shifts and coupling constants of the protons provide detailed information about the connectivity of atoms and the relative stereochemistry of the chiral centers.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in confirming the structure.

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, X-ray crystallography of a single crystal of the compound is the gold standard.

Conclusion and Future Perspectives

The journey of β-hydroxyleucine from its initial discovery in a rare fungal metabolite to its efficient isolation from a common medicinal plant exemplifies the process of natural product drug discovery. The development of robust isolation and purification protocols has been instrumental in enabling the detailed study of its promising antidiabetic and other metabolic benefits. Future research will likely focus on optimizing the extraction process, exploring enzymatic or synthetic routes for its production, and further elucidating its mechanisms of action to pave the way for its clinical application.

References

-

Singh, et al. (2022). Assessment of antidiabetic effect of 4-HIL in type 2 diabetic and healthy Sprague Dawley rats. ResearchGate. [Link]

-

Faisal, et al. (2024). Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers in Plant Science. [Link]

-

Liwschitz, Y., Rabinsohn, Y., & Perera, D. (1962). Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid. Journal of the Chemical Society, 1116. [Link]

-

Reddy, G. S., & Gonnagar, M. (1968). Synthesis of DL-threo- and DL-erythro-β-hydroxyisoleucine. Canadian Journal of Chemistry, 46(18), 3007-3011. [Link]

-

Sowmya, P., & Rajyalakshmi, P. (2012). Dipeptide synthesis and evaluation of anti-diabetic activity of 4-hydroxyisoleucine from fenugreek seeds. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 339-344. [Link]

-

Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-210. [Link]

-

Hajimehdipoor, H., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants, 9(33), 83-88. [Link]

-

Kenner, G. W., et al. (1958). α-Aminoisobutyric Acid, β-Hydroxyleucine, and γ-Methylproline from the Hydrolysis of a Natural Product. Nature, 181(4601), 48-48. [Link]

-

Organic Syntheses Procedure. α-AMINOISOBUTYRIC ACID. Organic Syntheses. [Link]

-

Chiralpedia. (2025). Part 8: Stereochemistry in Biologics and Natural Products. Chiralpedia. [Link]

-

Hatanaka, T., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01117-21. [Link]

-

Broca, C., et al. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European journal of pharmacology, 390(3), 339-345. [Link]

-

PubChem. (n.d.). Beta-Hydroxyleucine. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Frontiers | Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine [frontiersin.org]

- 7. 207. Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

The Occurrence and Isolation of β-Hydroxyleucine: A Technical Guide for Scientific Discovery

Foreword: Unveiling a Molecule of Metabolic Significance

In the landscape of non-proteinogenic amino acids, β-hydroxyleucine and its isomers, particularly (2S, 3R, 4S)-4-hydroxyisoleucine, have emerged as molecules of considerable interest to the pharmaceutical and nutraceutical industries.[1][2][3] Their potential to modulate metabolic pathways, most notably in glucose homeostasis, has catalyzed extensive research into their natural origins and scalable production.[4][5][6] This guide provides a comprehensive technical overview of the natural sources of β-hydroxyleucine, with a focus on its extraction from botanical matrices and its biosynthesis through microbial fermentation. We will delve into the nuanced methodologies for isolation, purification, and characterization, offering a foundational resource for researchers, scientists, and professionals in drug development.

Chapter 1: The Botanical Treasury - Trigonella foenum-graecum

The primary and most well-documented natural source of 4-hydroxyisoleucine is the seed of the fenugreek plant (Trigonella foenum-graecum).[1][2][7] This legume has a long history of use in traditional medicine, particularly in Ayurvedic and Chinese systems, for its purported metabolic benefits.[1][7] Scientific investigations have since identified 4-hydroxyisoleucine as a key bioactive compound responsible for many of fenugreek's therapeutic effects.[2][6] The concentration of 4-hydroxyisoleucine in fenugreek seeds can vary, typically ranging from 0.1% to 0.5%.[8]

Extraction of 4-Hydroxyisoleucine from Fenugreek Seeds

The extraction of 4-hydroxyisoleucine from fenugreek seeds is a multi-step process designed to efficiently liberate the amino acid from the complex botanical matrix.

Protocol 1: Laboratory-Scale Extraction

-

Seed Preparation: Begin with whole, dried fenugreek seeds. The seeds should be milled into a fine powder to increase the surface area for solvent penetration.

-

Defatting: To remove lipids that can interfere with subsequent purification steps, the powdered seeds are first defatted. This is typically achieved by maceration or Soxhlet extraction with a non-polar solvent such as petroleum ether.

-

Hydroalcoholic Extraction: The defatted seed powder is then subjected to extraction with an alcohol-water mixture. A 50-70% ethanol solution is commonly used.[9] The extraction can be performed at room temperature with agitation or at a slightly elevated temperature (50-65°C) to enhance efficiency.[9] The process is often repeated multiple times to ensure exhaustive extraction.

-

Initial Concentration: The resulting hydroalcoholic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to remove the ethanol. This yields a concentrated aqueous extract.

Purification via Ion-Exchange Chromatography

The crude aqueous extract contains a mixture of amino acids, sugars, saponins, and other phytochemicals. Ion-exchange chromatography is a robust method for selectively isolating the zwitterionic 4-hydroxyisoleucine.

Protocol 2: Cation-Exchange Chromatography

-

Resin Preparation: A strong acid cation-exchange resin (e.g., Dowex 50W or Amberlite IR120) is packed into a column and equilibrated with an acidic solution (e.g., 0.1 M HCl), followed by deionized water until the eluate is neutral.

-

Sample Loading: The concentrated aqueous extract is carefully loaded onto the prepared column.

-

Washing: The column is washed with deionized water to remove neutral and anionic compounds.

-

Elution: The bound amino acids, including 4-hydroxyisoleucine, are then eluted with a basic solution, typically aqueous ammonia (e.g., 1-2 M NH₄OH).

-

Fraction Collection and Analysis: Fractions are collected and monitored for the presence of amino acids using a qualitative method like the ninhydrin test. Fractions positive for amino acids are pooled.

-

Final Concentration: The pooled fractions are concentrated under vacuum to remove the ammonia and water, yielding a purified 4-hydroxyisoleucine-rich fraction.

Chapter 2: The Microbial Factory - Fermentative Production

While fenugreek remains a significant natural source, microbial fermentation offers a promising alternative for the large-scale, controlled production of 4-hydroxyisoleucine. This approach often involves genetically engineering industrial microorganisms to express specific enzymes capable of converting a readily available substrate into the desired product.

Biosynthesis of 4-Hydroxyisoleucine

The key enzymatic step in the biosynthesis of 4-hydroxyisoleucine is the hydroxylation of L-isoleucine. This reaction is catalyzed by L-isoleucine dioxygenase (IDO), an enzyme that has been identified in various microorganisms, including species of Bacillus.[10][11]

Microbial Production Systems

Researchers have successfully engineered strains of Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, to produce 4-hydroxyisoleucine.[11][12][13][14] This is typically achieved by introducing the gene encoding L-isoleucine dioxygenase (ido) from a Bacillus species into an L-isoleucine-producing strain of C. glutamicum.[11]

Protocol 3: Fermentative Production of 4-Hydroxyisoleucine

-

Strain Development: An L-isoleucine overproducing strain of C. glutamicum is transformed with a plasmid carrying the ido gene.

-

Culture Conditions: The recombinant strain is cultured in a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals.

-

Induction: Expression of the ido gene may be induced at a specific point during cell growth, for example, by the addition of an inducer molecule like IPTG if an inducible promoter is used.

-

Fermentation: The culture is maintained under controlled conditions of temperature, pH, and aeration in a bioreactor.

-

Harvesting and Separation: After a sufficient fermentation period, the bacterial cells are separated from the culture broth by centrifugation or microfiltration. The supernatant, containing the secreted 4-hydroxyisoleucine, is collected.

Chapter 3: Analytical Characterization

Accurate identification and quantification of β-hydroxyleucine are critical for both research and quality control purposes. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for amino acid analysis often require a derivatization step to introduce a chromophore or fluorophore, enhancing detection sensitivity.

Protocol 4: HPLC Analysis with Pre-column Derivatization

-

Derivatization: The sample containing 4-hydroxyisoleucine is mixed with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol.[15][16]

-

Chromatographic Separation: The derivatized sample is injected onto a reversed-phase C18 column.[15]

-

Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).[16]

-

Detection: The derivatized 4-hydroxyisoleucine is detected using a fluorescence detector, with excitation and emission wavelengths set appropriately for the OPA derivative (e.g., Ex: 330-355 nm, Em: 410-440 nm).[15][16]

-

Quantification: The concentration of 4-hydroxyisoleucine is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for analyzing 4-hydroxyisoleucine in complex biological matrices.

Protocol 5: LC-MS/MS Analysis

-

Sample Preparation: For plasma or other biological samples, a protein precipitation step is usually required.

-

Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) is often preferred for separating polar compounds like amino acids.[15][17]

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for 4-hydroxyisoleucine (e.g., m/z 148.1 → 102.1 or 148.1 → 74.1) and an internal standard.[15][17]

-

Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

| Technique | Stationary Phase | Mobile Phase | Detection | Key Advantages |

| HPLC-FLD (OPA) | Reversed-Phase C18 | Aqueous buffer/Organic modifier gradient | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | High sensitivity, well-established method |

| LC-MS/MS (HILIC) | HILIC | Acetonitrile/Aqueous buffer with formic acid | Tandem Mass Spectrometry (MRM) | High selectivity and sensitivity, suitable for complex matrices |

Chapter 4: Biological Activities and Future Perspectives

The primary driver for the intense research into 4-hydroxyisoleucine is its significant biological activity. It has been shown to stimulate insulin secretion in a glucose-dependent manner, making it a promising candidate for the management of type 2 diabetes.[4][5][6][18] Additionally, studies have indicated its potential role in improving insulin sensitivity, reducing dyslipidemia, and mitigating chronic inflammation associated with obesity.[2][3][4]

The continued exploration of both botanical and microbial sources of β-hydroxyleucine is crucial. Advances in metabolic engineering and synthetic biology may lead to more efficient and cost-effective microbial production systems.[12][13][14] Further clinical trials are needed to fully elucidate the therapeutic potential and safety of 4-hydroxyisoleucine in humans. The methodologies outlined in this guide provide a solid foundation for researchers to advance our understanding and application of this remarkable natural compound.

References

- Cross-validation of different analytical methods for 4-hydroxyisoleucine quantification. Benchchem.

- Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed.

- Beta-Hydroxyleucine | C6H13NO3 | CID 6994741. PubChem - NIH.

- Ingredient: 4-hydroxyisoleucine. Caring Sunshine.

- Method for producing 4-hydroxy-l-isoleucine. Google Patents. WO2008044614A1.

- High production of 4-hydroxyisoleucine in Corynebacterium glutamicum by multistep metabolic engineering. ResearchGate.

- 4-Hydroxyisoleucine production of recombinant Corynebacterium glutamicum ssp. lactofermentum under optimal corn steep liquor limitation. PubMed.

- High production of 4-hydroxyisoleucine in Corynebacterium glutamicum by multistep metabolic engineering. PubMed.

- Analytical Methods for Amino Acids. Shimadzu.

- 4-Hydroxyisoleucine – Natural Amino Acid Extract for Blood Sugar Regulation. SG BIO.

- Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate.

- Study on Extraction and Purification of 4-Hydroxyisoleucine from Trigonella foenungraecum. FOOD SCIENCE.

- Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek. ResearchGate.

- 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. National Institutes of Health.

- 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. PubMed Central.

- 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. MDPI.

- Novel method for extracting 4-hydroxy isoleucine product from trigonella. Google Patents. CN1313435C.

- ENHANCEMENT OF ANTI-DIABETIC ACTIVITY OF 4-HYDROXYISOLEUCINE IN COMBINATION WITH NATURAL BIOAVAILABILITY ENHANCERS. CORE.

- Dynamic control of 4-hydroxyisoleucine biosynthesis by multi-biosensor in Corynebacterium glutamicum. PubMed.

- 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar. SG BIO.

- Identification and quantitative determination of blood lowering sugar amino acid in Fenugreek. ResearchGate.

- Relationship: Blood and 4-hydroxyisoleucine. Caring Sunshine.

- Microbial Production of Amino Acid-Related Compounds. PubMed.

- Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants.

- 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. PubMed.

Sources

- 1. 4-Hydroxyisoleucine – Natural Amino Acid Extract [sgbio.nz]

- 2. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. One moment, please... [caringsunshine.com]

- 8. 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar [sgbio.nz]

- 9. CN1313435C - Novel method for extracting 4-hydroxy isoleucine product from trigonella - Google Patents [patents.google.com]

- 10. WO2008044614A1 - Method for producing 4-hydroxy-l-isoleucine - Google Patents [patents.google.com]

- 11. 4-Hydroxyisoleucine production of recombinant Corynebacterium glutamicum ssp. lactofermentum under optimal corn steep liquor limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High production of 4-hydroxyisoleucine in Corynebacterium glutamicum by multistep metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dynamic control of 4-hydroxyisoleucine biosynthesis by multi-biosensor in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. caringsunshine.com [caringsunshine.com]

The Biosynthesis of β-Hydroxyleucine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

(2S,3S)-β-Hydroxyleucine is a non-proteinogenic amino acid incorporated into a variety of bioactive natural products, endowing them with unique structural features and biological activities. Its strategic importance as a chiral building block in medicinal chemistry has spurred significant interest in its biosynthesis. This guide provides an in-depth technical overview of the known biosynthetic pathways leading to β-hydroxyleucine in organisms. We will delve into the key enzymatic players, particularly the Fe(II)/α-ketoglutarate-dependent dioxygenases, and explore their mechanisms, substrate specificities, and the genetic architecture of their biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug development, providing both foundational knowledge and practical insights into the production and study of this valuable amino acid.

Introduction: The Significance of β-Hydroxyleucine

β-Hydroxy-α-amino acids are a class of non-proteinogenic amino acids that play crucial roles in the structure and function of numerous natural products. Among these, (2S,3S)-β-hydroxyleucine is a recurring motif in several complex bioactive molecules, including the antibiotics muraymycins and the cyclic depsipeptide dentigerumycin.[1][2] The presence of the β-hydroxyl group introduces an additional chiral center and a potential site for further functionalization, significantly expanding the chemical diversity and biological activity of the parent molecule.

The unique stereochemistry and functionality of β-hydroxyleucine make it an attractive chiral building block for the synthesis of novel pharmaceuticals. Understanding its natural biosynthetic routes offers opportunities for the biocatalytic production of this valuable amino acid and the generation of novel derivatives through metabolic engineering.

The Core Enzymology: Fe(II)/α-Ketoglutarate-Dependent Dioxygenases

The central enzymatic activity responsible for the formation of β-hydroxyleucine is the stereospecific hydroxylation of a leucine substrate at the C-3 (beta) position. This reaction is primarily catalyzed by a class of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases (also referred to as 2-oxoglutarate-dependent dioxygenases or 2OGXs).

These enzymes utilize a non-heme iron center to activate molecular oxygen for the hydroxylation of a diverse range of substrates. The catalytic cycle involves the oxidative decarboxylation of the co-substrate α-ketoglutarate (α-KG) to succinate and CO₂, which is coupled to the formation of a high-valent iron(IV)-oxo intermediate. This potent oxidizing species is responsible for abstracting a hydrogen atom from the substrate, followed by radical rebound with a hydroxyl group to yield the hydroxylated product.

The general reaction mechanism is depicted below:

Figure 1: Generalized catalytic cycle of Fe(II)/α-ketoglutarate-dependent dioxygenases.

Known Biosynthetic Pathways to β-Hydroxyleucine

Current research has unveiled two primary contexts for the biosynthesis of β-hydroxyleucine: as a derivative of an N-acylated precursor and as a modification of a peptide-bound leucine residue within a larger natural product biosynthetic assembly line.

The SadA Pathway: Hydroxylation of N-Succinyl-L-Leucine

A pioneering discovery in the field was the identification and characterization of the enzyme SadA from the bacterium Burkholderia ambifaria AMMD.[3][4] SadA is an Fe(II)/α-ketoglutarate-dependent dioxygenase that exhibits a remarkable ability to catalyze the stereoselective β-hydroxylation of N-succinyl-L-leucine to produce N-succinyl-L-threo-β-hydroxyleucine with excellent diastereoselectivity (>99%).[3]

This discovery was significant as it was the first report of an enzyme capable of β-hydroxylating an aliphatic amino acid derivative.[3] The substrate specificity of SadA is noteworthy; it shows a strong preference for N-acylated L-leucine derivatives, with N-succinyl-L-leucine being a particularly good substrate.[5] Free L-leucine is not a substrate for SadA.[5] This suggests that in the natural context, the biosynthesis of β-hydroxyleucine may proceed through an N-acylated intermediate.

The biosynthetic pathway involving SadA can be visualized as follows:

Figure 2: Proposed biosynthetic pathway for β-hydroxyleucine involving the SadA enzyme.

The Muraymycin Pathway: On-Peptide Hydroxylation by Mur15

The muraymycins are a class of potent nucleoside-peptide antibiotics that inhibit the bacterial enzyme MraY, a crucial component of peptidoglycan biosynthesis.[2] Several members of the muraymycin family contain a (2S,3S)-β-hydroxyleucine residue.[2]

Investigation into the biosynthesis of muraymycins in Streptomyces sp. NRRL 30473 led to the identification of the muraymycin biosynthetic gene cluster. Within this cluster, the gene mur15 was identified and functionally characterized as a non-heme, Fe(II)-dependent α-ketoglutarate dioxygenase.[6] This enzyme is responsible for catalyzing the β-hydroxylation of a leucine moiety within a muraymycin precursor, muraymycin D1, to form muraymycin C1.[6]

This finding provides a clear example of β-hydroxyleucine biosynthesis occurring on a substrate that is already incorporated into a larger molecular scaffold, likely tethered to the non-ribosomal peptide synthetase (NRPS) machinery. This "on-line" modification is a common strategy in natural product biosynthesis to introduce structural diversity.

The hydroxylation step in the muraymycin pathway is illustrated below:

Figure 3: β-Hydroxylation step in the muraymycin biosynthetic pathway catalyzed by Mur15.

Quantitative Data Summary

While comprehensive kinetic data for all β-hydroxylating enzymes is still emerging, initial characterization of SadA provides valuable insights.

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Optimal pH | Optimal Temp (°C) | Reference |

| SadA | Burkholderia ambifaria AMMD | N-Succinyl-L-leucine | 0.23 | 0.88 | 3800 | 6.5 | 30 | [5] |

| SadA | Burkholderia ambifaria AMMD | N-Succinyl-L-valine | 1.1 | 0.26 | 240 | 6.5 | 30 | [5] |

| SadA | Burkholderia ambifaria AMMD | N-Succinyl-L-isoleucine | 0.67 | 0.05 | 75 | 6.5 | 30 | [5] |

Experimental Protocols

Heterologous Expression and Purification of SadA

This protocol describes a general workflow for the production of recombinant SadA in E. coli.

Figure 4: Workflow for the heterologous expression and purification of SadA.

Detailed Steps:

-

Gene Synthesis and Cloning: The gene encoding SadA from Burkholderia ambifaria AMMD is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET28a(+), which allows for the addition of an N-terminal polyhistidine tag for purification.

-

Transformation and Expression: The expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance protein solubility, the culture is then incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis and Purification: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation. The supernatant containing the soluble His-tagged SadA is then loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.

In Vitro Enzyme Assay for SadA Activity

This protocol outlines a method to determine the enzymatic activity of purified SadA.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 6.5):

-

N-succinyl-L-leucine (substrate, e.g., 1 mM)

-

α-ketoglutarate (co-substrate, e.g., 2 mM)

-

(NH₄)₂Fe(SO₄)₂ (Fe(II) source, e.g., 100 µM)

-

Ascorbic acid (reducing agent, e.g., 1 mM)

-

Purified SadA enzyme (e.g., 1-10 µM)

-

-

Reaction Initiation and Incubation: Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding the SadA enzyme.

-

Reaction Quenching: At various time points, quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or methanol).

-

Product Analysis: After quenching, centrifuge the samples to precipitate the protein. Analyze the supernatant for the formation of N-succinyl-L-threo-β-hydroxyleucine using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of product formed over time can be used to calculate the initial reaction rate.

Conclusion and Future Perspectives

The biosynthesis of β-hydroxyleucine is a fascinating example of how organisms utilize specialized enzymes, particularly Fe(II)/α-ketoglutarate-dependent dioxygenases, to generate structural diversity in natural products. The characterization of enzymes like SadA and Mur15 has provided crucial insights into the enzymatic logic of this transformation. The preference for N-acylated or peptide-bound substrates suggests that the hydroxylation is a carefully orchestrated event within a larger biosynthetic context.

For researchers and drug development professionals, these findings open up several exciting avenues:

-

Biocatalytic Production: The use of whole-cell biocatalysts or purified enzymes like SadA could enable the sustainable and stereoselective production of β-hydroxyleucine and its derivatives.

-

Metabolic Engineering: Engineering the biosynthetic pathways of organisms that produce β-hydroxyleucine-containing natural products could lead to the production of novel and more potent therapeutic agents.

-

Enzyme Engineering: The rational design and directed evolution of enzymes like SadA could expand their substrate scope to produce a wider range of hydroxylated amino acids for use as chiral building blocks.

Further research into the biosynthetic gene clusters of other β-hydroxyleucine-containing natural products will undoubtedly uncover more novel hydroxylases and provide a deeper understanding of the evolution and regulation of these important biosynthetic pathways.

References

-

discovery of novel muraymycin antibiotics and insight into the biosynthetic pathway - UKnowledge - University of Kentucky. (URL: [Link])

-

Dentigerumycin: a bacterial mediator of an ant-fungus symbiosis - PMC - NIH. (URL: [Link])

-

Identification of the Biosynthetic Gene Cluster for the Organoarsenical Antibiotic Arsinothricin - PubMed. (URL: [Link])

-

Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PubMed Central. (URL: [Link])

-

A novel Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria has β-hydroxylating activity of N-succinyl l-leucine - PubMed. (URL: [Link])

-

Purification, expression, and localization of SadA. (A) Stained... - ResearchGate. (URL: [Link])

-

(PDF) A novel Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria has β-hydroxylating activity of N-succinyl L-leucine - ResearchGate. (URL: [Link])

-

Kettapeptin: isolation, structure elucidation and activity of a new hexadepsipeptide antibiotic from a terrestrial Streptomyces sp - PubMed. (URL: [Link])

-

Identification of the Biosynthetic Gene Cluster for the Organoarsenical Antibiotic Arsinothricin - PMC - NIH. (URL: [Link])

-

Dentigerumycin: a bacterial mediator of an ant-fungus symbiosis - PubMed - NIH. (URL: [Link])

-

Non-native Anionic Ligand Binding and Reactivity in Engineered Variants of the Fe(II)- and α-Ketoglutarate-Dependent Oxygenase, SadA - PubMed Central. (URL: [Link])

-

Specialized Metabolites Reveal Evolutionary History and Geographic Dispersion of a Multilateral Symbiosis | ACS Central Science - ACS Publications. (URL: [Link])

-

Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - MDPI. (URL: [Link])

-

Stereoselective β-hydroxylation of N-succinyl L-leucine into... - ResearchGate. (URL: [Link])

-

A new depsipeptide antibiotic, citropeptin - PubMed. (URL: [Link])

-

Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine - PMC - NIH. (URL: [Link])

Sources

- 1. Dentigerumycin: a bacterial mediator of an ant-fungus symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muraymycin nucleoside-peptide antibiotics: uridine-derived natural products as lead structures for the development of novel antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coculture of Marine Streptomyces sp. With Bacillus sp. Produces a New Piperazic Acid-Bearing Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. "DISCOVERY OF NOVEL MURAYMYCIN ANTIBIOTICS AND INSIGHT INTO THE BIOSYN" by Zheng Cui [uknowledge.uky.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Hydroxyleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxyleucine, a non-proteinogenic amino acid, has garnered increasing interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. As a derivative of the essential amino acid leucine, it possesses a unique structural feature—a hydroxyl group at the β-position—which imparts distinct physical, chemical, and biological properties. This guide provides a comprehensive overview of the current understanding of β-hydroxyleucine, focusing on its core physical and chemical characteristics. It is designed to serve as a technical resource for researchers engaged in the synthesis, characterization, and application of this intriguing molecule.

Molecular Structure and Stereochemistry

β-Hydroxyleucine, systematically named 2-amino-3-hydroxy-4-methylpentanoic acid, is a chiral molecule with two stereogenic centers at the α- and β-carbons. This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The naturally occurring and most commonly studied form is the L-amino acid, which can exist as either the erythro or threo diastereomer. The specific stereochemistry significantly influences its biological activity and physical properties.

The general structure of β-hydroxyleucine is depicted below:

Caption: General structure of β-hydroxyleucine.

Physical Properties

| Property | (2S,3S)-β-Hydroxyleucine | (2S,3R)-β-Hydroxyleucine | Notes |

| Molecular Formula | C6H13NO3 | C6H13NO3 | |

| Molecular Weight | 147.17 g/mol [1] | 147.17 g/mol | |

| Appearance | White to off-white solid[2] | White to off-white solid[3] | |

| Melting Point | Not available | 225-227 °C[3] | Data for other isomers is limited. |

| Solubility | Slightly soluble in methanol and water[2] | Not specifically reported | General amino acid solubility is pH-dependent. |

| pKa (α-COOH) | 2.40 (Predicted)[2][4] | 2.40 (Predicted)[4] | Experimental values are not readily available. |

| pKa (α-NH3+) | Not available | Not available | Expected to be in the range of 9-10, similar to other amino acids. |

Chemical Properties and Reactivity

β-Hydroxyleucine exhibits the characteristic reactivity of both an amino acid and a secondary alcohol. Its chemical behavior is dictated by the interplay of the amino, carboxyl, and hydroxyl functional groups.

Stability

Based on studies of the related compound 4-hydroxyisoleucine, β-hydroxyleucine is expected to be susceptible to degradation under certain conditions[5]. Factors affecting its stability include:

-

Temperature: Elevated temperatures can lead to decomposition.

-

pH: Both strongly acidic and alkaline conditions can promote degradation.

-

Light: Exposure to UV and visible light may cause photodegradation.

-

Oxidation: The presence of oxidizing agents can lead to the breakdown of the molecule[5].

For long-term storage, it is recommended to keep β-hydroxyleucine in a cool, dark, and dry environment.

Key Chemical Reactions

3.2.1. Oxidation

The secondary hydroxyl group in β-hydroxyleucine can be oxidized to a ketone. Strong oxidizing agents like potassium permanganate are known to oxidize amino acids[6][7][8]. The reaction with permanganate is complex and can be autocatalyzed by manganese dioxide[6]. The specific products of β-hydroxyleucine oxidation would depend on the reaction conditions.

3.2.2. Esterification

The carboxylic acid group of β-hydroxyleucine can undergo esterification with alcohols in the presence of an acid catalyst[9]. This reaction is a common method for protecting the carboxyl group during peptide synthesis or for modifying the molecule's properties[10].

3.2.3. Protection of Functional Groups

For synthetic applications, particularly in peptide synthesis, the amino and hydroxyl groups of β-hydroxyleucine often require protection to prevent unwanted side reactions[11][][13].

-

Amino Group Protection: Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

-

Hydroxyl Group Protection: The hydroxyl group can be protected using various reagents, such as silyl ethers (e.g., TBDMS)[14]. The choice of protecting group depends on the overall synthetic strategy and the required deprotection conditions.

Experimental Protocols

Synthesis of β-Hydroxy-α-Amino Acids

The synthesis of β-hydroxy-α-amino acids, including β-hydroxyleucine, can be achieved through various methods. One common approach is the aldol reaction of a glycine enolate equivalent with an aldehyde. A general workflow for the synthesis is outlined below.

Caption: A generalized synthetic workflow for β-hydroxyleucine.

Detailed Protocol (Illustrative):

-

Preparation of the Glycine Enolate: A solution of a protected glycine derivative (e.g., N-Boc glycine methyl ester) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.

-

Aldol Reaction: Isovaleraldehyde is added to the enolate solution at -78 °C. The reaction is stirred for a specified time until completion, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection: The protecting groups are removed under appropriate conditions. For example, a Boc group is removed with trifluoroacetic acid (TFA), and a methyl ester can be hydrolyzed with lithium hydroxide.

-

Purification: The crude product is purified by a suitable chromatographic technique, such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired stereoisomer of β-hydroxyleucine.

Characterization Techniques

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of β-hydroxyleucine.

-

¹H NMR: The proton NMR spectrum will provide information about the number and connectivity of the different types of protons in the molecule. Key signals would include the α-proton, the β-proton, the γ-proton, and the methyl protons of the isopropyl group. The coupling constants between the α- and β-protons can help determine the relative stereochemistry (erythro or threo).

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in β-hydroxyleucine. Characteristic absorption bands would be expected for:

-

O-H stretch (alcohol and carboxylic acid): Broad band around 3300-2500 cm⁻¹

-

N-H stretch (amine): Around 3300-3000 cm⁻¹

-

C-H stretch (alkane): Around 2960-2850 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

-

N-H bend (amine): Around 1600 cm⁻¹

-

C-O stretch (alcohol): Around 1100-1000 cm⁻¹

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of β-hydroxyleucine. The exact mass can confirm the elemental composition. Fragmentation analysis can provide structural information. Common fragmentation pathways for amino acids include the loss of water, carbon monoxide, and the amino group.

4.2.4. Chiral Separation

Due to the presence of two chiral centers, the separation of the stereoisomers of β-hydroxyleucine is crucial for studying their individual properties and biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose[15]. The choice of the chiral column and mobile phase is critical for achieving good resolution of the enantiomers and diastereomers[16][17][18].

Biological Significance and Potential Applications

While this guide focuses on the physical and chemical properties, it is important to note the emerging biological significance of hydroxylated amino acids. For instance, the related compound 4-hydroxyisoleucine has been shown to possess insulinotropic and antidiabetic properties[19]. This suggests that β-hydroxyleucine and its derivatives may also have interesting pharmacological activities and could serve as valuable lead compounds in drug discovery.

Conclusion

β-Hydroxyleucine is a fascinating molecule with a rich stereochemistry and a combination of functional groups that give rise to its unique properties. While there are still gaps in the experimental data for some of its physical and chemical characteristics, the available information, combined with knowledge of related compounds, provides a solid foundation for further research. The synthetic and analytical methods outlined in this guide offer a starting point for scientists and researchers to explore the full potential of β-hydroxyleucine in various scientific and therapeutic applications. As research in this area continues, a more complete understanding of this promising amino acid will undoubtedly emerge.

References

-

(2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Request for Quotation. ChemBK. Available at: [Link]

-

CAS#:10148-70-6 | (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. Chemsrc. Available at: [Link]

-

Beta-hydroxynorleucine: separation of its isomers and biological studies. PubMed. Available at: [Link]

-

The Isolation, Characterization and Synthesis of erythro-β-Hydroxy-L-leucine, a New Amino Acid from the Antibiotic Telomycin. Journal of the American Chemical Society. Available at: [Link]

-

Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC. Available at: [Link]

-

Protective Groups. Organic Chemistry Portal. Available at: [Link]

- EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures. Google Patents.

-

Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

A study of the kinetics and thermodynamics of the oxidation permanganate of the amino acid. ResearchGate. Available at: [Link]

-

Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available at: [Link]

-

2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID | CAS 10148-71-7. Molbase. Available at: [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003640). Human Metabolome Database. Available at: [Link]

-

Permanganate oxidation of α-amino acids: kinetic correlations for the nonautocatalytic and autocatalytic reaction pathways. PubMed. Available at: [Link]

-

Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Chiral Drug Separation. ResearchGate. Available at: [Link]

-

Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC. Available at: [Link]

-

Permanganate Oxidation of α-Amino Acids: Kinetic Correlations for the Nonautocatalytic and Autocatalytic Reaction Pathways. ResearchGate. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]

-

(PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Available at: [Link]

-

Amino Acid-Protecting Groups. Semantic Scholar. Available at: [Link]

-

Beta-Hydroxyleucine | C6H13NO3 | CID 6994741. PubChem. Available at: [Link]

- WO2008044614A1 - Method for producing 4-hydroxy-l-isoleucine. Google Patents.

-

Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. Available at: [Link]

-

Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

1H and 13C-NMR data of hydroxyflavone derivatives. PubMed. Available at: [Link]

-

JV‑Hydroxysuccinimide ester Alcohol Product YieldMb. CORE. Available at: [Link]

-

BMRB entry bmse000042 - L-Leucine. Biological Magnetic Resonance Bank. Available at: [Link]

-

“COMPARATIVE STUDY OF KINETICS OF CHROMIUM CATALYSED OXIDATION OF L- LEUCINE AND L-ISOLEUCINE BY ALKALINE POTASSIUM PERMAGANAT. IJCRT.org. Available at: [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]

-

4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. PubMed. Available at: [Link]

-

How to Make Esters through Esterification | Examples Explained! YouTube. Available at: [Link]

-

Hydroxyleucine | C6H13NO3 | CID 20759852. PubChem. Available at: [Link]

-

Oxidation of antibiotics during water treatment with potassium permanganate: reaction pathways and deactivation. PubMed. Available at: [Link]

-

Hydroxyisoleucine | C6H13NO3 | CID 6918732. PubChem. Available at: [Link]

Sources

- 1. Beta-Hydroxyleucine | C6H13NO3 | CID 6994741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2-AMINO-3-HYDROXY-4-METHYL-PENTANOIC ACID CAS#: 10148-70-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid CAS#: 10148-71-7 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Permanganate oxidation of α-amino acids: kinetic correlations for the nonautocatalytic and autocatalytic reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. youtube.com [youtube.com]

- 10. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 11. Protective Groups [organic-chemistry.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures - Google Patents [patents.google.com]

- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 18. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological role of beta-Hydroxyleucine in metabolic pathways

An In-depth Technical Guide to the Core Biological Roles of β-Hydroxy-β-Methylbutyrate (HMB) and 4-Hydroxyisoleucine in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic significance, mechanisms of action, and experimental methodologies related to two critical leucine and isoleucine metabolites: β-hydroxy-β-methylbutyrate (HMB) and 4-hydroxyisoleucine. While the term "beta-hydroxyleucine" is not commonly associated with a major metabolic player, HMB and 4-hydroxyisoleucine are subjects of intense research due to their profound effects on muscle metabolism, glucose homeostasis, and cellular signaling. This document synthesizes current knowledge, offering field-proven insights and detailed protocols to empower researchers and drug development professionals in their exploration of these fascinating compounds.

Introduction: Clarifying the Landscape of Hydroxylated Branched-Chain Amino Acid Metabolites

The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—gives rise to a host of bioactive molecules with diverse physiological roles. Among these, hydroxylated derivatives have garnered significant attention for their therapeutic potential. This guide focuses on two such metabolites: β-hydroxy-β-methylbutyrate (HMB), a product of leucine metabolism, and 4-hydroxyisoleucine, derived from isoleucine. These compounds, often explored in the context of athletic performance, muscle wasting diseases, and metabolic disorders, serve as powerful modulators of key cellular pathways.

β-Hydroxy-β-Methylbutyrate (HMB): A Key Regulator of Muscle Protein Metabolism

HMB is a metabolite of the essential amino acid leucine, renowned for its anabolic and anti-catabolic properties in skeletal muscle.[1][2] Its primary roles revolve around the stimulation of protein synthesis and the inhibition of protein degradation, making it a focal point in sports nutrition and clinical settings for combating muscle atrophy.[1][2]

Metabolic Pathways of HMB

Synthesis: HMB is synthesized from leucine through a two-step process. First, leucine undergoes reversible transamination to α-ketoisocaproate (KIC) via the enzyme BCAA transferase.[3] Subsequently, KIC is converted to HMB in the cytosol by the enzyme KIC dioxygenase.[3]

Degradation: While the complete degradation pathway of HMB is not fully elucidated, a portion of it can be converted to β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) in the cytosol of the liver, which can then be utilized for cholesterol synthesis.[3]

Caption: Metabolic pathway of HMB synthesis and its link to cholesterol synthesis.

Molecular Mechanisms of Action

HMB exerts its effects on muscle protein turnover through multiple signaling pathways:

-

Stimulation of Protein Synthesis: HMB activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[4] This leads to the phosphorylation of downstream targets like p70S6K1, ultimately enhancing the translation of mRNA into protein.[5]

-

Inhibition of Protein Degradation: HMB has been shown to decrease the activity of the ubiquitin-proteasome system, the primary pathway for protein degradation in skeletal muscle.[2][6] It can reduce the expression of key ubiquitin ligases, such as MuRF1.[6]

-

Membrane Stability: The "cholesterol synthesis hypothesis" suggests that HMB's role as a precursor for cholesterol synthesis is crucial for maintaining the integrity and stability of muscle cell membranes, especially during periods of high stress like intense exercise.[3]

Experimental Protocols for Studying HMB

A reliable method for quantifying HMB is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique.

Protocol: HMB Quantification by LC-MS/MS

-

Sample Preparation:

-

For plasma or serum: Perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen gas.

-

Reconstitute the sample in the mobile phase.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: An isocratic flow of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Mode: Multiple reaction monitoring (MRM).

-

Transitions: Monitor the specific precursor-to-product ion transitions for HMB and an internal standard.

-

Stable isotope tracer techniques are the gold standard for measuring muscle protein synthesis (MPS) in vivo.

Protocol: In Vivo MPS Measurement with Stable Isotope Tracers

-

Tracer Infusion: Infuse a labeled amino acid, such as [1,2-¹³C₂]leucine, intravenously.

-

Muscle Biopsy: Obtain muscle biopsies at baseline and after the intervention (e.g., HMB supplementation).

-

Sample Processing:

-

Hydrolyze the muscle tissue to release free amino acids.

-

Derivatize the amino acids for gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) analysis.

-

-

Analysis: Determine the incorporation of the labeled amino acid into myofibrillar proteins as a measure of MPS.

4-Hydroxyisoleucine: A Potent Insulinotropic and Anti-Diabetic Agent

4-Hydroxyisoleucine is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum).[7] It has demonstrated significant potential in the management of hyperglycemia and insulin resistance.[8][9]

Metabolic Pathways of 4-Hydroxyisoleucine

The precise metabolic fate of 4-hydroxyisoleucine in mammals is not as well-defined as that of HMB. However, its primary source is dietary intake from fenugreek. Its synthesis within the plant involves hydroxylation of isoleucine.

Molecular Mechanisms of Action

4-Hydroxyisoleucine influences glucose metabolism through a dual mechanism:

-

Pancreatic β-Cell Stimulation: It potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[8][9] This effect is glucose-dependent, which reduces the risk of hypoglycemia.

-

Enhanced Insulin Sensitivity in Peripheral Tissues: 4-Hydroxyisoleucine improves insulin sensitivity in skeletal muscle and adipose tissue. It achieves this by:

-

Promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane via a phosphatidylinositol-3-kinase (PI3K)/Akt-dependent pathway.[10]

-

Improving insulin resistance by promoting mitochondrial biogenesis through an AMPK-dependent mechanism.[11]

-

Ameliorating fatty acid-induced insulin resistance and inflammation in skeletal muscle cells.[12]

-

Caption: Signaling pathways of 4-hydroxyisoleucine in pancreatic β-cells and skeletal muscle.

Experimental Protocols for Studying 4-Hydroxyisoleucine

Similar to HMB, LC-MS/MS is the preferred method for accurate quantification. However, HPLC with fluorescence detection after derivatization is also a sensitive technique.[13]

Protocol: 4-Hydroxyisoleucine Quantification by HPLC with Fluorescence Detection

-

Derivatization:

-

Chromatographic Separation:

-

Detection:

The effect of 4-hydroxyisoleucine on glucose uptake in muscle cells can be assessed using radiolabeled glucose.

Protocol: 2-Deoxy-D-[³H]glucose Uptake in L6 Myotubes

-

Cell Culture: Culture L6 myotubes to full differentiation.

-

Treatment: Treat the cells with 4-hydroxyisoleucine for a specified period (e.g., 16 hours).[10]

-

Glucose Uptake:

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Incubate with 2-deoxy-D-[³H]glucose for 10 minutes.

-

Stop the uptake by washing with ice-cold buffer.

-

-

Quantification:

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content of each sample.

-

Comparative Analysis and Future Directions

| Feature | β-Hydroxy-β-Methylbutyrate (HMB) | 4-Hydroxyisoleucine |

| Parent Amino Acid | Leucine | Isoleucine |

| Primary Metabolic Role | Muscle protein anabolism and anti-catabolism[1][2] | Glucose homeostasis and insulin sensitization[8][9] |

| Key Signaling Pathways | mTORC1 activation, ubiquitin-proteasome inhibition[4][6] | PI3K/Akt pathway, AMPK activation[10][11] |

| Primary Therapeutic Target | Sarcopenia, cachexia, athletic performance[1] | Type 2 diabetes, insulin resistance[8][9] |

The distinct yet complementary roles of HMB and 4-hydroxyisoleucine highlight the intricate regulatory functions of BCAA metabolites. Future research should focus on elucidating the complete metabolic fate of these compounds, identifying novel protein targets, and exploring their potential synergistic effects in addressing complex metabolic diseases. Furthermore, the development of optimized delivery systems and formulations will be crucial for translating the therapeutic promise of HMB and 4-hydroxyisoleucine into clinical practice.

References

-

Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC - PubMed Central. (2021-09-28). Available at: [Link]

-

Beta-hydroxy-beta-methylbutyrate supplementation in health and disease: a systematic review of randomized trials - PubMed. (2013-09-22). Available at: [Link]

-

A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors - PMC - NIH. (2018-10-20). Available at: [Link]

-

Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

-

Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins - PMC - NIH. Available at: [Link]

-

Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC - NIH. Available at: [Link]

-

Enzymes involved in branched-chain amino acid metabolism in humans - PubMed. Available at: [Link]

-

Analytical Methods for Amino Acids - Shimadzu. Available at: [Link]

-

Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes - PubMed Central. Available at: [Link]

-

Regulation of Skeletal Muscle Function by Amino Acids, Especially Non-Proteinogenic Amino Acids - PubMed. Available at: [Link]

-

Degradation pathway for branched-chain amino acids (BCAA); BCAT:... - ResearchGate. Available at: [Link]

-

4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. Available at: [Link]

-

4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed. (2012-05-19). Available at: [Link]

-

4-Hydroxyisoleucine Improves Insulin Resistance by Promoting Mitochondrial Biogenesis and Act Through AMPK and Akt Dependent Pathway - PubMed. Available at: [Link]

-

Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran - ResearchGate. Available at: [Link]

-

Identification and quantitative determination of blood lowering sugar amino acid in Fenugreek - ResearchGate. (2025-08-05). Available at: [Link]

-

Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PubMed. (2013-06-01). Available at: [Link]

-

Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem - NIH. Available at: [Link]

-

Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. Available at: [Link]

-

Degradation of leucine, isoleucine, and valine via the branched chain keto acid dehydrogenase complex, resulting in activated precursors of fatty acid and secondary metabolite formation. - ResearchGate. Available at: [Link]

-

β-hydroxy-α-amino acids (βHAAs) serve as building blocks for many... - ResearchGate. Available at: [Link]

-

Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide | The Journal of Organic Chemistry - ACS Publications. (2021-05-16). Available at: [Link]

-

Pathways of isoleucine, valine and leucine synthesis. Reactions denoted... - ResearchGate. Available at: [Link]

-

In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with - London Met Repository. Available at: [Link]

-

Isoleucine Deamination & Oxidation - Biochemistry - YouTube. (2015-05-06). Available at: [Link]

-

4-Hydroxyisoleucine Ameliorates Fatty Acid-Induced Insulin Resistance and Inflammatory Response in Skeletal Muscle Cells - PubMed. Available at: [Link]

-

The Fatty Acid β-Oxidation Pathway is Activated by Leucine Deprivation in HepG2 Cells: A Comparative Proteomics Study - PMC - PubMed Central. (2017-05-15). Available at: [Link]

-

4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet - NIH. (2021-01-21). Available at: [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. Available at: [Link]

-

Promising Protocol for In Vivo Experiments with Betulin - MDPI. Available at: [Link]

-

4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. Available at: [Link]

-

A Study of the Metabolism in Experimental Diabetes - PMC - NIH. Available at: [Link]

Sources

- 1. Beta-hydroxy-beta-methylbutyrate supplementation in health and disease: a systematic review of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Skeletal Muscle Function by Amino Acids, Especially Non-Proteinogenic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 8. journals.physiology.org [journals.physiology.org]

- 9. 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxyisoleucine ameliorates fatty acid-induced insulin resistance and inflammatory response in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Physiological functions of endogenous beta-Hydroxyleucine

An In-Depth Technical Guide to the Physiological Functions of Endogenous Beta-Hydroxyleucine

Abstract

Endogenous beta-hydroxyleucine, a hydroxylated derivative of the essential branched-chain amino acid leucine, represents a molecule of significant, yet largely unexplored, physiological relevance. While direct research on endogenous beta-hydroxyleucine is nascent, a comprehensive understanding of its potential roles can be extrapolated from the extensive studies on its structural and metabolic analogs, primarily β-hydroxy-β-methylbutyrate (HMB) and 4-hydroxyisoleucine. This technical guide synthesizes the current knowledge of branched-chain amino acid metabolism to frame the biosynthesis and degradation of beta-hydroxyleucine. It further delves into the well-documented physiological functions of HMB and 4-hydroxyisoleucine as potent modulators of muscle protein metabolism, insulin signaling, and cellular energy homeostasis, positing these as putative functions of endogenous beta-hydroxyleucine. Methodologies for the detection and quantification of hydroxylated amino acids are detailed, providing a roadmap for future investigations into this intriguing molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of modulating endogenous beta-hydroxyleucine pathways.

Introduction: The Emerging Significance of Hydroxylated Amino Acids

The canonical 20 proteinogenic amino acids have long been the central focus of protein biochemistry and metabolism. However, a growing body of evidence highlights the critical physiological roles of non-proteinogenic amino acids and amino acid metabolites. Among these, hydroxylated amino acids are gaining prominence as key signaling molecules and metabolic regulators. Beta-hydroxyleucine, an endogenous metabolite of leucine, sits at a critical intersection of protein metabolism and cellular signaling. While its direct physiological functions are still under active investigation, the well-established roles of its close chemical relatives, β-hydroxy-β-methylbutyrate (HMB) and 4-hydroxyisoleucine, provide a strong foundation for hypothesizing its importance.

This guide provides a detailed exploration of the known and potential physiological functions of endogenous beta-hydroxyleucine, drawing upon the extensive research conducted on analogous molecules. We will examine its probable biosynthetic and metabolic pathways, its putative roles in skeletal muscle anabolism and glucose homeostasis, and the analytical techniques required to advance its study.